molecular formula C11H15N5O2 B2722746 N-9H-purin-6-ylisoleucine CAS No. 1491139-77-5

N-9H-purin-6-ylisoleucine

Cat. No.: B2722746
CAS No.: 1491139-77-5
M. Wt: 249.274
InChI Key: DYJGDOBRQHPAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-Purin-6-ylisoleucine is a synthetic conjugate molecule that integrates a purine heterocycle with the essential amino acid isoleucine. This places it within a class of C6-substituted purine derivatives that are the subject of ongoing research for their potential biological activities. These compounds are typically synthesized via nucleophilic aromatic substitution, where the amino group of the amino acid displaces a leaving group, such as chlorine, at the C6 position of the purine ring . Researchers should note that during synthetic coupling steps involving the carboxylic acid of the purinyl-amino acid, there is a potential for racemization at the chiral center, which can lead to mixtures of diastereomers . The primary research value of this compound stems from the documented biological activities of analogous N-(purin-6-yl)amino acid and dipeptide conjugates. Such compounds have shown promising antimycobacterial activity against laboratory strains of Mycobacterium tuberculosis , including multidrug-resistant (MDR) forms, with some analogs exhibiting activity in the range of 3.1–6.25 μg/mL . The purine scaffold is a privileged structure in medicinal chemistry, fundamental to nucleic acids and cellular signaling molecules like ATP, making its derivatives a rich area for investigation in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory research . The mechanism of action for these conjugates is not fully elucidated but is believed to be distinct from that of first-line tuberculosis drugs, potentially offering a new approach to overcoming drug resistance . This product is intended for research purposes as a biochemical tool or as a synthetic intermediate for further chemical exploration. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(7H-purin-6-ylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGDOBRQHPAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 9h Purin 6 Ylisoleucine

Established Synthetic Pathways for Purine-Amino Acid Conjugation

The conjugation of purines and amino acids is a significant area of research, leading to the development of compounds with potential therapeutic applications. The primary synthetic routes to N-9H-purin-6-ylisoleucine and its analogs are centered around the reactivity of the C6 position of the purine (B94841) ring.

Nucleophilic Substitution Reactions at the Purine C6 Position

The most prevalent and direct method for the synthesis of N-9H-purin-6-yl-amino acids is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the C6 position of a purine derivative by the amino group of isoleucine.

The starting material for this synthesis is often 6-chloropurine (B14466). nih.gov The amino group of isoleucine acts as the nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion. This reaction is typically carried out in the presence of a base to deprotonate the amino group of isoleucine, thereby increasing its nucleophilicity.

A common procedure involves refluxing 6-chloropurine with the desired (S)-amino acid in an aqueous solution of a base such as sodium carbonate (Na₂CO₃). nih.gov This method has been successfully applied to synthesize a range of N-(purin-6-yl)-(S)-amino acids. nih.gov

Table 1: Representative Conditions for Nucleophilic Substitution

Starting Material Reagent Base Solvent Conditions Product Class

This table represents a general method; specific reaction times and yields will vary depending on the amino acid used.

Coupling Reactions Involving N-9H-purin-6-yl Intermediates

An alternative approach involves the use of pre-formed N-9H-purin-6-yl intermediates that are then coupled to the amino acid. While less direct for the initial conjugation, this method is relevant for the synthesis of more complex structures, such as dipeptides containing a purinyl-amino acid moiety. nih.gov

In this strategy, the N-(purin-6-yl) amino acid, such as this compound, is first synthesized via nucleophilic substitution. This conjugate then serves as a building block in subsequent peptide coupling reactions. These reactions typically employ standard peptide coupling reagents, such as carbodiimides (e.g., DCC - N,N'-dicyclohexylcarbodiimide), to activate the carboxylic acid group of the purinyl-amino acid for amide bond formation with another amino acid ester. nih.gov

However, a significant challenge with this approach is the potential for racemization at the chiral center of the N-(purin-6-yl) amino acid during the coupling step. nih.gov

Optimization of Reaction Conditions and Reagents for this compound Synthesis

The efficiency and stereochemical outcome of this compound synthesis are highly dependent on the reaction conditions. For the direct nucleophilic substitution method, optimization may involve varying the base, solvent, and temperature to maximize the yield and minimize side reactions. The use of aqueous sodium carbonate under reflux is a well-established, albeit somewhat harsh, condition. nih.gov

For subsequent coupling reactions, the choice of coupling reagent and additives is critical to suppress racemization. The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings is a common strategy to minimize the loss of stereochemical integrity. The reaction temperature is also a key parameter, with lower temperatures generally favoring the retention of stereochemistry.

Stereochemical Considerations in this compound Synthesis

Isoleucine possesses two chiral centers, adding a layer of complexity to the synthesis of this compound. Maintaining the stereochemical integrity of these centers is crucial, as the biological activity of the final compound is often highly dependent on its stereochemistry.

Retention and Racemization of Isoleucine Chirality During Conjugation

While the initial nucleophilic substitution of 6-chloropurine with an (S)-amino acid is generally considered to proceed with retention of configuration at the alpha-carbon, the conditions used can be a cause for concern. The use of high temperatures and basic conditions in the classical approach raises the possibility of some degree of racemization, although this has not been extensively quantified in the original literature. nih.gov

The more significant issue of racemization arises during subsequent coupling reactions of the N-(purin-6-yl) amino acid. Studies on the coupling of N-(purin-6-yl)-(S)-amino acids with other amino acid esters using carbodiimide (B86325) reagents have shown that this process is often accompanied by significant racemization at the chiral center of the purinyl-amino acid. nih.gov In some cases, this has led to the formation of diastereomeric mixtures in nearly equal proportions, indicating substantial loss of stereochemical control. nih.gov

The proposed mechanism for this racemization involves the formation of a chirally labile intermediate, although the exact role of the purine moiety in this process is still under investigation. nih.gov

Diastereoselective and Enantioselective Synthetic Approaches

To overcome the challenge of racemization, alternative synthetic strategies can be employed. One effective method to produce diastereomerically pure purinyl-dipeptides is to reverse the order of synthesis. Instead of coupling a pre-formed purinyl-amino acid, a dipeptide is first synthesized, and this dipeptide is then used as the nucleophile in a substitution reaction with 6-chloropurine. nih.gov This approach has been shown to yield individual diastereomers with high purity. nih.gov

Table 2: Comparison of Synthetic Routes and Stereochemical Outcomes

Synthetic Route Key Steps Stereochemical Outcome
Route A 1. 6-Chloropurine + (S)-Amino Acid -> N-(purin-6-yl)-(S)-amino acid2. Coupling with another amino acid ester Potential for significant racemization during the coupling step, leading to diastereomeric mixtures.

| Route B | 1. Synthesis of a diastereomerically pure dipeptide2. Nucleophilic substitution with 6-chloropurine | Yields individual, diastereomerically pure purinyl-dipeptides. |

For the synthesis of enantiomerically pure this compound itself, careful selection and optimization of the reaction conditions for the initial nucleophilic substitution are paramount. The use of milder bases and lower reaction temperatures could potentially minimize the risk of racemization. Furthermore, rigorous chiral analysis of the final product, for instance by chiral HPLC, is essential to confirm its enantiomeric purity. nih.gov

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound is a key strategy for exploring its structure-activity relationships and developing new therapeutic agents or research tools. Derivatization can be targeted at two primary locations: the purine core and the isoleucine side chain. These modifications allow for the fine-tuning of the molecule's physicochemical properties, biological activity, and metabolic stability.

Modifications on the Purine Core

The purine ring system offers several positions for chemical modification, enabling the synthesis of a diverse range of analogs. microbenotes.comwikipedia.org The most common strategies involve substitution at the C2, C8, and N9 positions, or alteration of the C6-amino linkage. nih.govresearchgate.net A primary synthetic route for creating C6-substituted purine conjugates involves the nucleophilic substitution of a halogen, typically chlorine, in a 6-chloropurine precursor with the desired amino acid. nih.gov

Direct C-H Bond Activation: A prominent strategy for purine core modification is the direct C-H bond activation, particularly at the C8 position. nih.govresearchgate.net This method avoids the need for pre-functionalized substrates. Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce aryl or other organic fragments at the C8 position of the purine ring. nih.gov This approach has been successfully applied to adenosine (B11128), inosine, and guanosine (B1672433) derivatives, demonstrating its versatility. nih.govresearchgate.net

Substitution at Nitrogen Positions: Alkylation or arylation at the nitrogen atoms of the purine ring, especially at the N9 position, is another common modification. nih.govnih.gov Introducing substituents at N9 can alter the molecule's solubility and how it interacts with biological targets. For example, adding a 2-hydroxyethoxymethyl fragment at the N9 position has been used to increase the aqueous solubility of purine conjugates. nih.gov Similarly, incorporating a benzyl (B1604629) group at N9 has been explored in the synthesis of purine-amino acid conjugates. nih.gov

The table below summarizes key derivatization strategies for the purine core.

Modification SiteReaction TypeKey Reagents/CatalystsResulting Analog Type
C6 Nucleophilic Substitution6-chloropurine, base (e.g., NEt₃)C6-amino, -alkoxy, or -thioether analogs
C8 C-H Activation/ArylationAryl halides, Pd(OAc)₂, CuI, base (e.g., Cs₂CO₃)C8-aryl substituted purines nih.govresearchgate.net
N9 AlkylationAlkyl halides, 9-[(2-acetoxyethoxy)methyl]-6-chloropurineN9-alkyl or N9-substituted analogs nih.gov
N9 Benzylation9-benzyl-6-chloropurineN9-benzyl analogs nih.gov

Modifications on the Isoleucine Moiety

Modifications to the isoleucine portion of the molecule primarily involve the carboxylic acid and the alpha-amino group, which is part of the linkage to the purine. These changes can influence the compound's polarity, steric bulk, and potential for further conjugation.

Peptide Bond Formation: A key strategy for modifying the isoleucine moiety is to extend it into a dipeptide or polypeptide chain. nih.gov This is achieved through standard peptide coupling reactions where the carboxylic acid of the N-(purin-6-yl)isoleucine is activated and reacted with the amino group of another amino acid. nih.gov Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) are commonly employed. nih.gov However, these conditions can sometimes lead to racemization at the alpha-carbon of the original amino acid, which requires careful stereochemical control. nih.gov

Esterification: The carboxylic acid group can be converted into an ester. This modification removes the negative charge at physiological pH, increasing the lipophilicity of the compound, which can affect its cell permeability and pharmacokinetic properties. Esterification is typically achieved by reacting the compound with an alcohol under acidic conditions or by using an alkyl halide with the carboxylate salt.

The table below details common modifications on the isoleucine moiety.

Functional GroupReaction TypeKey ReagentsResulting Analog Type
Carboxylic Acid Peptide CouplingSecond amino acid, DCC, HOBt, DIEADipeptide conjugates nih.gov
Carboxylic Acid EsterificationAlcohol, acid catalyst (e.g., H₂SO₄) or alkyl halideEster derivatives

Synthesis of Prodrugs and Probes for Enhanced Research Utility

To improve therapeutic potential and facilitate biological studies, this compound can be converted into prodrugs or chemical probes. mskcc.orgpitt.edu Prodrugs are inactive derivatives designed to be converted into the active compound in the body, which can enhance properties like stability or targeted delivery. rsc.orgrsc.org Chemical probes are versions of the molecule modified with a tag for detection or isolation, used to study its mechanism of action and biological targets. mskcc.orgnih.gov

Prodrug Strategies: Prodrug design often involves masking a key functional group with a moiety that can be cleaved enzymatically or chemically under specific physiological conditions. rsc.org For this compound, the carboxylic acid of the isoleucine moiety can be esterified to create a prodrug that is hydrolyzed by cellular esterases to release the active parent compound. Another strategy involves attaching a targeting moiety, such as a basic N-alkylpiperidine group, to direct the compound to specific cellular compartments like lysosomes. chemrxiv.org

Chemical Probe Development: Chemical probes are essential tools for investigating biological systems. mskcc.orgolemiss.edu They are often created by conjugating the parent molecule to a reporter group. Common reporter groups include:

Fluorescent labels (e.g., FITC) for visualizing the compound's distribution in cells via microscopy or flow cytometry. mskcc.org

Biotin (B1667282) tags for use in affinity purification experiments to identify binding partners (e.g., target proteins) through techniques like mass spectrometry. mskcc.org

Radiolabels (e.g., ¹²⁴I) for in vivo imaging techniques such as Positron Emission Tomography (PET) to track the molecule's biodistribution in an organism. mskcc.org

The table below outlines various prodrug and probe strategies.

Derivative TypeAttached Moiety/ModificationPurpose/Research Application
Prodrug Ester group on isoleucine carboxylImprove cell permeability, release active drug via esterase cleavage rsc.org
Prodrug Lysosome-targeting group (e.g., N-alkylpiperidine)Targeted delivery to specific organelles chemrxiv.org
Chemical Probe Fluorescent tag (e.g., FITC)Cellular imaging and localization studies mskcc.org
Chemical Probe Biotin tagAffinity-based target identification and proteomics mskcc.org
Chemical Probe Radiolabel (e.g., ¹²⁴I)In vivo imaging and biodistribution studies mskcc.org

Purification and Isolation Methodologies for this compound and its Derivatives

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to ensure the final product is free of reactants, byproducts, and other impurities. The choice of method depends on the physicochemical properties of the target compound, such as its polarity, solubility, and charge.

Chromatographic Techniques: Chromatography is the most widely used method for the purification of purine-amino acid conjugates.

High-Performance Liquid Chromatography (HPLC): This is a versatile and high-resolution technique used for both analytical and preparative-scale purification. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar, is particularly effective for separating compounds based on differences in hydrophobicity.

Ion-Exchange Chromatography: This method separates molecules based on their net charge. nih.gov Since this compound is zwitterionic, containing both a basic purine core and an acidic carboxyl group, ion-exchange chromatography can be a powerful tool for its purification. nih.gov

Thin-Layer Chromatography (TLC) and Paper Chromatography: These are simpler chromatographic methods often used to monitor reaction progress and identify fractions containing the desired product during column chromatography. youtube.comyoutube.comyoutube.com For visualization, a reagent like ninhydrin (B49086) can be used, which reacts with the amino acid moiety to produce a colored spot. youtube.comyoutube.com

Crystallization and Precipitation: For solid compounds, crystallization is an effective method for obtaining highly pure material. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the target compound selectively crystallizes, leaving impurities behind in the solution. nih.gov If the product is insoluble in a particular solvent while the impurities are soluble, precipitation can be used. This involves adding an anti-solvent to a solution of the crude product to induce precipitation, followed by filtration and washing. nih.gov

The table below summarizes common purification and isolation methodologies.

MethodPrinciple of SeparationApplication
Reversed-Phase HPLC Polarity / HydrophobicityHigh-resolution purification of final products and intermediates
Ion-Exchange Chromatography Net chargeSeparation of charged or zwitterionic molecules from neutral impurities nih.gov
Thin-Layer/Paper Chromatography Polarity / PartitioningReaction monitoring and qualitative analysis youtube.comyoutube.com
Crystallization Differential solubilityFinal purification of solid compounds to obtain high-purity crystalline material nih.gov
Precipitation Insolubility in a specific solventRapid isolation of solid products from soluble impurities nih.gov

Elucidation of Molecular Mechanisms of Action of N 9h Purin 6 Ylisoleucine

Investigations into Nucleotide Metabolism Interference

Inhibition of Enzymes in Purine (B94841) Biosynthesis Pathways

No data is available on the inhibitory effects of N-9H-purin-6-ylisoleucine on enzymes involved in the de novo purine biosynthesis pathway. This pathway is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. researchgate.netlibretexts.org Key enzymes in this pathway, such as phosphoribosyl pyrophosphate amidotransferase (PPAT) and glycinamide (B1583983) ribonucleotide transformylase (GART), are often targets for therapeutic intervention, particularly in cancer. nih.gov

Modulation of Enzymes in Purine Salvage and Degradation Pathways

There is no information regarding the modulation of enzymes in the purine salvage and degradation pathways by this compound. The purine salvage pathway recycles purine bases from the breakdown of nucleic acids, conserving energy. libretexts.orgnih.gov Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). nih.gov The degradation pathway ultimately leads to the formation of uric acid. researchgate.net

Downstream Effects on DNA and RNA Synthesis Processes in Cellular Models

Without evidence of interference in nucleotide metabolism, the downstream effects of this compound on DNA and RNA synthesis in cellular models have not been investigated. Purine analogs can inhibit DNA and RNA synthesis, as has been observed with compounds like purine riboside. nih.gov

Studies on Protein and Enzyme Interactions

Direct Binding and Allosteric Modulation of Target Proteins

There are no published studies on the direct binding or allosteric modulation of any target proteins by this compound. Such interactions are fundamental to the mechanism of action of many therapeutic agents.

Inhibition of Key Enzymes (e.g., Kinases, Polymerases) in Specific Biochemical Pathways

No research has been conducted to assess the inhibitory activity of this compound against key enzymes such as kinases or polymerases. Other purine derivatives have been shown to act as inhibitors of various enzymes, including tubulin polymerization and reverse transcriptase. nih.govnih.govnih.gov

Exploration of Tubulin Polymerization Inhibition by this compound Analogs

The investigation into the mechanism of action of this compound has been significantly informed by studies on its structural analogs. A key area of research has been the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. Various analogs based on the 9H-purine scaffold have been designed and synthesized to explore their potential as tubulin polymerization inhibitors. nih.govnih.gov

Research has demonstrated that certain 9H-purine derivatives can effectively inhibit tubulin assembly. nih.gov For instance, a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were identified as potent inhibitors of tubulin polymerization. nih.gov One of the most effective compounds from this series, SKLB0533, demonstrated significant antitumor activities with IC50 values in the nanomolar range against several colorectal carcinoma cell lines. nih.gov Mechanistic studies confirmed that this compound directly inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle. nih.gov

Similarly, another study focused on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines. One analog, compound 9d, was found to exhibit moderate inhibitory activity against tubulin polymerization. nih.gov This activity was correlated with its ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in human gastric cancer (AGS) cells. nih.gov These findings underscore the therapeutic potential of targeting tubulin dynamics with purine-based compounds. The structural modifications on the purine core are crucial for the potency and selectivity of these inhibitors.

Inhibitory Activity of Selected 9H-Purine Analogs on Tubulin Polymerization
Compound AnalogTarget Cell Line/SystemObserved EffectIC50 Value
SKLB0533Colorectal Carcinoma (CRC) Cell LinesInhibition of tubulin polymerization44.5 to 135.5 nM
Compound 9d (N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amine series)AGS (Gastric Cancer)Moderate tubulin polymerization inhibitionSub-micromole GI50
Indole-chalcone derivative 54In vitro tubulin assayInhibition of tubulin polymerization2.68 µM

Receptor Binding and Ligand-Receptor Interaction Studies

The characterization of a compound's interaction with its molecular target is fundamental to understanding its pharmacological profile. For this compound, this involves detailed receptor binding and ligand-receptor interaction studies.

Quantitative Receptor Binding Assays (e.g., Radioligand and Bioluminescent Assays)

Quantitative receptor binding assays are essential for determining the affinity of a ligand for a specific receptor. nih.gov These assays measure the amount of ligand that binds to a receptor at various concentrations. nih.gov A common method is the radioligand binding assay, where a radioactively labeled version of a known ligand is used in competitive binding experiments. merckmillipore.com The assay is designed to measure the displacement of the radioligand by the test compound (e.g., this compound), which allows for the calculation of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

Filtration-based assays are a widely used format for these studies. In this technique, the receptor-ligand complex is separated from the unbound ligand by rapid filtration through a filter mat, which traps the larger receptor complexes. merckmillipore.com The amount of radioactivity retained on the filter is then quantified using a scintillation counter. merckmillipore.com Non-specific binding is determined by measuring ligand binding in the presence of an excess of an unlabeled competitor. nih.gov Other technologies, such as Scintillation Proximity Assays (SPA), offer a homogeneous alternative that does not require a physical separation step. nih.gov

Assessment of Intrinsic Efficacy in Receptor Systems

Beyond binding affinity, it is crucial to determine the functional consequence of a ligand binding to its receptor. This property is known as intrinsic efficacy, which describes the ligand's ability to activate or inactivate the receptor and elicit a biological response. nih.gov A ligand can be an agonist (high intrinsic efficacy), an antagonist (zero intrinsic efficacy), or an inverse agonist (negative intrinsic efficacy). nih.gov

Assessing the intrinsic efficacy of a compound like this compound involves functional assays that measure a downstream response following receptor binding. The specific assay depends on the receptor system being studied (e.g., measuring second messenger production, enzyme activation, or gene expression). The results are used to classify the compound's functional activity and quantify its efficacy relative to known full agonists or antagonists. nih.gov It is important to note that intrinsic efficacy is a ligand-dependent parameter, but the observed effect can be influenced by the specific tissue or cell system used in the experiment. nih.govnih.gov

Competitive Binding Studies with Endogenous Ligands

Competitive binding studies are performed to understand how a test compound interacts with a receptor in relation to its natural, or endogenous, ligand. These experiments help to determine if the compound binds to the same site (orthosteric binding) or a different site (allosteric binding) as the endogenous ligand. merckmillipore.com

In a typical competitive binding assay, the receptor preparation is incubated with a fixed concentration of a labeled endogenous ligand and varying concentrations of the unlabeled test compound (this compound). If the test compound binds to the same site, it will compete with the labeled endogenous ligand, leading to a concentration-dependent decrease in the measured signal. merckmillipore.com The data from these experiments can be used to construct a competition curve and calculate the Ki value, providing a quantitative measure of the compound's affinity for the receptor binding site. nih.gov

Cellular Pathway Perturbations in Research Models

Analysis of Cell Cycle Distribution and Arrest Mechanisms

Many therapeutic agents, particularly in oncology, exert their effects by interfering with the cell cycle. nih.gov Analogs of this compound have been shown to induce cell cycle arrest, a key mechanism for inhibiting cell proliferation. nih.govnih.gov The analysis of cell cycle distribution is commonly performed using flow cytometry. wikipedia.org This technique involves staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). wikipedia.orgwisc.edu The fluorescence intensity of individual cells is then measured, which corresponds to their DNA content. wikipedia.org

This analysis allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (diploid DNA content, 2N), S (DNA synthesis, between 2N and 4N), and G2/M (tetraploid DNA content, 4N). thermofisher.com Studies on 9H-purine derivatives have shown that these compounds can cause a significant accumulation of cells in the G2/M phase. nih.govnih.gov For example, treatment of cancer cell lines with reversine-related molecules and N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines resulted in a pronounced arrest in the G2/M phase. nih.govnih.gov This arrest is often a direct consequence of the disruption of the mitotic spindle due to tubulin polymerization inhibition, preventing cells from completing mitosis and dividing. nih.gov In some cases, this G2/M arrest can lead to polyploidy, where cells contain multiple nuclei, and ultimately trigger apoptosis. nih.gov

Effect of 9H-Purine Analogs on Cell Cycle Distribution
Compound AnalogCell LineObserved Effect
Reversine-related molecules (Compounds 1-3)MCF-7 (Breast Cancer), HCT116 (Colorectal Cancer)Cell cycle arrest in G2/M phase, particularly in p53-defective cells. nih.gov
Compound 9d (N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amine series)AGS (Gastric Cancer)Dose-dependent G2/M phase arrest. nih.gov
SKLB0533Colorectal Carcinoma (CRC) cellsArrested the cell cycle at the G2/M phase. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways in Cellular Systems

This compound belongs to the class of N6-substituted purine derivatives, which have been investigated for their ability to induce programmed cell death, or apoptosis, in various cellular systems. Research into the molecular mechanisms of closely related N6-substituted adenosine (B11128) analogs provides significant insights into the potential pathways through which this compound may exert its effects.

Studies on N6-substituted adenosine derivatives have demonstrated their capacity to trigger apoptosis in cancer cell lines. The pro-apoptotic effects of these compounds are thought to be linked to their intracellular metabolism. A crucial step in the induction of apoptosis by these molecules is their conversion into the corresponding mononucleotides within the cell. This phosphorylation is a key event that, when accumulating beyond a certain threshold, is believed to initiate the apoptotic cascade.

The intracellular accumulation of these mononucleotides has been shown to lead to a rapid decrease in adenosine triphosphate (ATP) production. This metabolic stress is a significant trigger for apoptosis. Furthermore, the apoptotic process induced by N6-substituted adenosine derivatives has been associated with the activation of key executioner enzymes in the apoptotic pathway, specifically caspase-3. While caspase-3 activation is a distinct hallmark of apoptosis in this context, it has been observed that a broad-spectrum caspase inhibitor did not completely prevent cell death, suggesting that caspases may not be the sole mediators and other pathways could be involved.

The cytotoxic effects and the induction of apoptosis by N6-substituted purines can also be influenced by the specific chemical substitutions on the purine ring. For instance, studies on halogenated derivatives of N6-benzyladenosine have indicated that the extent of their cytotoxic effect is related to the efficiency of their intracellular phosphorylation by adenosine kinase. This underscores the importance of intracellular metabolism for the apoptotic activity of this class of compounds.

Table 1: Effect of a Representative N6-Substituted Adenosine Analog on Cancer Cell Viability

CompoundCell LineParameterValue
N6-isopentenyladenosine (iPA)Human Breast Cancer (MCF-7)IC5012.2 µM

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Effects on Cellular Proliferation in Non-human Models

The impact of N6-substituted purine derivatives, the class of compounds to which this compound belongs, on cellular proliferation has been explored in several non-human models, revealing significant anti-proliferative and anti-tumor activities.

Early studies on short-chain N6-substituted adenosine analogues demonstrated their biological activity in various in vitro and in vivo tumor cell systems. For instance, N6-allyl, N6-isopropyl, and N6-propargyl analogues of adenosine were found to significantly increase the life spans of mice bearing mammary carcinoma. In rats with transplantable mammary tumors, the N6-allyl analogue was shown to reduce the rate of tumor growth by 25%. These findings highlighted the potential of this class of compounds in inhibiting cancer cell proliferation in animal models, with a noted efficacy in carcinomas.

More recent research on N6-isopentenyladenosine (iPA), a naturally occurring modified adenosine, has further elucidated the anti-proliferative effects of this family of compounds. In a study utilizing the human breast cancer cell line MCF-7, iPA was shown to inhibit cell growth in a dose-dependent manner. The concentration of iPA that caused a 50% inhibition of cell viability (IC50) was determined to be 12.2 µM. Analysis of the cell cycle in iPA-treated cells suggested that the observed growth arrest is associated with the induction of apoptosis.

The mechanism behind the anti-proliferative activity of compounds like iPA is an active area of investigation. It has been suggested that their interaction with DNA may play a role. Spectroscopic studies of the interaction between iPA and DNA in aqueous solution under physiological conditions have indicated a binding affinity, suggesting an interaction at the DNA surface. This interaction could potentially interfere with DNA replication and transcription, thereby contributing to the inhibition of cellular proliferation.

Table 2: Anti-proliferative Activity of a Representative N6-Substituted Adenosine Analog

CompoundCell LineEffect
N6-isopentenyladenosine (iPA)Human Breast Cancer (MCF-7)Inhibition of cell growth (dose-dependent)

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 9h Purin 6 Ylisoleucine Derivatives

Systematic Variation of Substituents and Their Impact on Biological Activity

Systematic variation of the substituents on the N-9H-purin-6-ylisoleucine scaffold has revealed that the nature of the amino acid, the stereochemistry of its chiral centers, the characteristics of the linker, and substitutions on the purine (B94841) ring are all critical factors influencing biological activity. nih.gov

In nature, proteins are almost exclusively composed of L-amino acids, and therefore, biological targets such as enzymes and receptors are inherently chiral. ucsb.edu Consequently, they often exhibit a high degree of stereoselectivity towards their ligands. Studies on related N-(purin-6-yl)amino acid conjugates have demonstrated that the configuration of the amino acid's chiral center can dramatically influence biological outcomes. nih.gov For many purine-amino acid conjugates, the L-enantiomer, corresponding to the naturally occurring form, displays significantly higher activity compared to the D-enantiomer. nih.govucsb.edu This suggests that the target protein's binding pocket is specifically shaped to accommodate the L-configuration. libretexts.org In some cases, racemization during synthesis can lead to mixtures of diastereomers, which may exhibit different activity profiles. nih.gov

Table 1: Hypothetical Impact of Isoleucine Stereochemistry on Biological Activity
Compound MoietyStereoconfigurationRelative Biological Activity (%)Rationale
N-9H-purin-6-yl-(L-isoleucine)(2S,3S)100Optimal fit for chiral biological target, mimicking natural ligand interactions.
N-9H-purin-6-yl-(D-isoleucine)(2R,3R)< 10Poor steric complementarity with the target's active site. nih.gov
N-9H-purin-6-yl-(L-allo-isoleucine)(2S,3R)15-30Sub-optimal orientation of the side chain, leading to reduced binding affinity.
N-9H-purin-6-yl-(D-allo-isoleucine)(2R,3S)< 10Poor steric complementarity with the target's active site.

In many derivatives of this compound, a linker group is used to connect the purine nucleus to the amino acid or to attach another pharmacophore. The length, rigidity, and chemical composition of this linker are critical determinants of biological activity. nih.govnih.gov The linker's function is to properly orient the key interacting moieties (the purine and the amino acid) within the target's binding site to maximize favorable interactions.

Research on analogous purine conjugates has shown that both the presence of the purine and a specific linker length are crucial for cytotoxic activity. nih.govmdpi.com A linker that is too short may cause steric hindrance, preventing optimal binding, while an excessively long linker might introduce too much conformational flexibility, leading to an entropic penalty upon binding. nih.gov The composition of the linker also affects properties like solubility and the ability to form hydrogen bonds. For instance, incorporating ether or amide functionalities can alter the molecule's polarity and interaction profile. acs.org Studies have found that for certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, a linker containing five methylene (B1212753) groups showed activity, which was further enhanced with longer chains. nih.gov

Table 2: Influence of Linker Length on the Activity of N-purin-6-yl Amino Acid Conjugates
Linker Structure (-NH-(CH₂)n-CO-)Number of Methylene Units (n)Relative ActivityReference
-NH-CH₂-CO-1Inactive nih.gov
-NH-(CH₂)₅-CO-5Active nih.gov
-NH-(CH₂)₇-CO-7Active mdpi.com
-NH-(CH₂)₁₀-CO-10Highly Active mdpi.com

Modifications to the purine ring itself, at positions such as C2, C6 (beyond the isoleucine linkage), and N9, can profoundly modulate the compound's potency, selectivity, and mechanism of action. nih.govmdpi.com

C2 Position: Introducing small, bulky, or electron-donating/withdrawing groups at the C2 position can fine-tune activity. For some series of 2,6,9-trisubstituted purines, it was found that the use of bulky systems at the C2 position is unfavorable for cytotoxic activity. nih.govnih.gov In other contexts, adding an amino group at C2 has been shown to decrease inhibitory activity against certain targets. nih.gov

C6 Position: The nature of the linkage and substituent at the C6 position is a primary determinant of activity. Studies comparing different linkages have found that thioether-linked derivatives can be superior to their oxygen or nitrogen isosteres. researchgate.net The introduction of an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxic activity. nih.gov For inhibitors of Helicobacter pylori purine nucleoside phosphorylase, a benzylthio substituent at C6 resulted in the strongest inhibition. tandfonline.com

N9 Position: The N9 position is frequently modified to mimic natural nucleosides. nih.gov Alkylation or substitution with groups like benzyl (B1604629) or (2-hydroxyethoxy)methyl fragments can alter solubility and activity. nih.govnih.gov In some cases, modification at the N9 position does not lead to a loss of cytotoxic activity, indicating its potential as a site for attaching hydrophilic groups to improve pharmacokinetic properties without compromising efficacy. nih.gov

Table 3: Effect of Purine Ring Substitutions on Biological Activity of Purine Derivatives
PositionSubstituent TypeObserved Impact on ActivityReference
C2Bulky GroupsGenerally unfavorable nih.govnih.gov
C2Amino Group (-NH₂)Decreased activity (in some contexts) nih.gov
C6Thioether Linkage (-S-)Superior to -O- or -N- isosteres researchgate.net
C6Arylpiperazinyl moietyBeneficial for cytotoxicity nih.gov
C6Benzylthio Group (-S-CH₂-Ph)Strong inhibition tandfonline.com
N9(2-Hydroxyethoxy)methylMaintained cytotoxic activity nih.gov
N9Benzyl Group (-CH₂-Ph)Potent activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. ljmu.ac.uk For derivatives of this compound, QSAR models are invaluable tools for understanding the key physicochemical properties driving activity and for designing new, more potent analogs. lut.firesearchgate.net

The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. The process involves generating molecular descriptors for each compound, selecting a relevant subset of these descriptors, and using statistical methods like Partial Least Squares (PLS) or Random Forest (RF) to build a mathematical model. researchgate.netmdpi.com

Validation is a critical step to ensure the model is predictive and not a result of chance correlation. mdpi.com Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development, measured by a predictive correlation coefficient (pred_r²). researchgate.net For purine derivatives, successful QSAR models have been developed with good predictive power. For example, a 2D QSAR model for substituted purine analogs that inhibit c-Src tyrosine kinase achieved a predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. researchgate.net Similarly, 3D-QSAR models for 2,6,9-trisubstituted purines have shown that steric properties are major contributors to cytotoxicity. nih.govnih.gov

Table 4: Representative Statistical Parameters for a QSAR Model of Purine Derivatives
Statistical ParameterSymbolTypical Acceptable ValueReported Value (Example)Reference
Predictive Correlation Coefficient> 0.60.8319 researchgate.net
Cross-Validated Correlation Coefficient> 0.50.7550 researchgate.net
External Validation Correlation Coefficientpred_r²> 0.60.7983 researchgate.net

A primary outcome of QSAR modeling is the identification of key physicochemical descriptors that significantly influence biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. researchgate.net By understanding which properties are positively or negatively correlated with activity, chemists can rationally design new molecules with enhanced potency.

For purine derivatives, various descriptors have been found to be important:

Electronic Descriptors: Properties like the electrotopological state indices (E-state indices) for specific atoms (e.g., SsCH3E-index) can be significant, indicating the importance of the electronic environment in certain molecular regions. researchgate.net

Hydrogen Bonding: The number of hydrogen bond donors and acceptors (e.g., H-Donor Count, SsOHcount) often correlates with activity, highlighting the role of hydrogen bonding in ligand-receptor interactions. researchgate.net A negative correlation with a descriptor like SsOHcount suggests that the presence of hydroxyl groups may be detrimental to activity in that specific series. researchgate.net

Hydrophobicity: Hydrophobicity is a crucial factor, often described by descriptors like the logarithm of the partition coefficient (logP). For some purine analogs, the presence of a hydrophobic group on the purine ring can enhance activity. researchgate.net

Steric/Topological Descriptors: Steric properties are frequently identified as critical in 3D-QSAR models, suggesting that the size and shape of substituents are key to fitting into the biological target. nih.govnih.gov Descriptors related to the count of specific atoms or groups (e.g., SddsN (nitro) count) can also show a positive correlation with improved activity. researchgate.net

Table 5: Key Physicochemical Descriptors and Their Correlation with Activity in Purine Derivatives
Descriptor ClassDescriptor ExampleCorrelation with ActivityInterpretationReference
ElectronicSsCH₃ E-indexPositiveFavorable electronic environment around methyl groups. researchgate.net
Hydrogen BondingH-Donor CountPositiveHydrogen bond donors are important for binding. researchgate.net
Hydrogen BondingSsOHcountNegativePresence of hydroxyl groups is detrimental to activity. researchgate.net
StericSteric Fields (3D-QSAR)Positive/NegativeBulky groups are favored in some regions and disfavored in others. nih.govnih.gov
TopologicalSddsN (nitro) countPositivePresence of nitro groups enhances activity. researchgate.net

Molecular Modeling and Docking Studies for SAR Rationalization

Molecular modeling and docking studies are powerful computational tools used to understand how a molecule, such as this compound, interacts with its biological target at the atomic level. These techniques provide insights into the binding mode and the key interactions that are crucial for biological activity, thereby rationalizing the observed SAR.

The analysis of ligand-protein interactions is fundamental to understanding the molecular basis of a compound's biological activity. nih.gov For a purine derivative like this compound, these interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and potentially ionic bonds within the binding site of a target protein, such as a kinase. nih.govvolkamerlab.org

Detailed research into various purine derivatives has revealed common interaction patterns. For instance, the purine core often forms critical hydrogen bonds with backbone atoms of the protein's hinge region. volkamerlab.org The substituents on the purine ring, in this case, the isoleucine group at the 6-position, play a significant role in determining specificity and potency by forming additional interactions with the protein. nih.gov

The isoleucine moiety, with its branched alkyl side chain, can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The amino acid backbone of the isoleucine can also participate in hydrogen bonding. The specific nature of these interactions is highly dependent on the topology of the protein's active site.

Table 1: Hypothetical Ligand-Protein Interactions for this compound Analogs

AnalogTarget ProteinKey Interacting ResiduesInteraction TypePredicted Affinity (Kd, nM)
Analog A Kinase XLeu83, Val91Hydrophobic150
Asp145Hydrogen Bond
Analog B Kinase XPhe148π-π Stacking75
Glu144Hydrogen Bond
Analog C Kinase YMet105, Ala112Hydrophobic200
Lys48Hydrogen Bond

This table is illustrative and based on common interactions observed for purine derivatives.

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation of a ligand when it binds to its target protein. For a flexible molecule like this compound, which has several rotatable bonds in the isoleucine side chain, multiple conformations are possible.

Molecular docking simulations are employed to predict the preferred binding mode of a ligand within a protein's active site. nih.govmdpi.com These simulations explore various possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The predicted binding mode can then be used to rationalize the SAR of a series of analogs. For example, a modification to the isoleucine side chain that restricts its conformation to one that is more favorable for binding would be predicted to increase the compound's potency.

Table 2: Predicted Binding Modes and Energies for this compound Conformers

ConformerDihedral Angle (χ1)Dihedral Angle (χ2)Predicted Docking Score (kcal/mol)Key Predicted Interactions
1 -60°180°-9.5H-bond with Asp145, Hydrophobic contact with Leu83
2 180°60°-7.2H-bond with Glu144, Steric clash with Phe148
3 60°-60°-8.1Hydrophobic contact with Val91

This table presents hypothetical data to illustrate the concept.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structures of a series of active compounds or from the ligand-protein complex itself.

For a series of this compound analogs, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the purine ring.

Hydrogen Bond Donors: The amine group linking the purine and isoleucine, and the carboxylic acid of isoleucine.

Hydrophobic Center: The isopropyl and ethyl groups of the isoleucine side chain.

Aromatic Ring: The purine ring itself.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules with the potential for similar biological activity. It also serves as a valuable tool for designing new analogs with improved potency and selectivity.

Table 3: Key Pharmacophoric Features for this compound Analogs

Pharmacophoric FeatureLocationImportance for Activity
Hydrogen Bond Acceptor (HBA)Purine N1, N3, N7Essential for hinge binding in kinases
Hydrogen Bond Donor (HBD)N6-Amine, Isoleucine NHContributes to binding affinity and specificity
Hydrophobic (HY)Isoleucine side chainOccupies a hydrophobic pocket in the target protein
Aromatic Ring (AR)Purine corePotential for π-π stacking interactions

This table summarizes the likely pharmacophoric features based on the general structure of purine derivatives.

Application of in Vitro Research Models for N 9h Purin 6 Ylisoleucine Investigations

Utilization of 2D Cell Culture Systems

Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat substrate, represent a foundational tool in biomedical research. These systems are instrumental for initial investigations into the biological effects of N-9H-purin-6-ylisoleucine due to their cost-effectiveness, high-throughput compatibility, and the wealth of established protocols.

The selection of appropriate cell lines is a critical first step in studying the mechanism of action of this compound. The choice of cell line is dictated by the research question, whether it involves investigating the compound's effect on a specific cancer type, a particular signaling pathway, or a metabolic process. For instance, if this compound is hypothesized to have anti-cancer properties, a panel of cancer cell lines representing different tumor types would be selected.

Proper cell line maintenance is paramount to ensure the reproducibility and reliability of experimental results. This includes maintaining a sterile environment, using appropriate growth media and supplements, and regularly passaging the cells to maintain them in the exponential growth phase. Cell line authentication, for example through short tandem repeat (STR) profiling, is also a crucial quality control step to prevent the use of misidentified or cross-contaminated cell lines.

Table 1: Illustrative Panel of Human Cancer Cell Lines for Mechanistic Studies of this compound

Cell LineCancer TypeKey Characteristics for Mechanistic Studies
MCF-7 Breast CancerEstrogen receptor-positive; widely used model for hormone-responsive breast cancer.
MDA-MB-231 Breast CancerTriple-negative breast cancer; model for aggressive, metastatic disease.
A549 Lung CancerNon-small cell lung cancer; commonly used for studying cancer cell signaling and drug resistance.
HCT116 Colon CancerColorectal carcinoma; available in wild-type and p53-knockout variants for studying apoptosis.
HeLa Cervical CancerOne of the oldest and most commonly used human cell lines; robust and easy to culture.

High-throughput screening (HTS) in 2D cell culture allows for the rapid assessment of the biological activity of this compound across a large number of cell lines or experimental conditions. researchgate.net This is typically performed in multi-well plates (e.g., 96- or 384-well formats) and involves automated liquid handling and data acquisition. thewellbio.com HTS assays can be designed to measure various endpoints, such as cell viability, cytotoxicity, proliferation, or the activity of specific enzymes or signaling pathways. cellqart.com

For this compound, an initial HTS campaign might involve screening the compound against a large panel of cancer cell lines to identify those that are most sensitive. The results of such a screen, often expressed as the half-maximal inhibitory concentration (IC50), provide a preliminary profile of the compound's anti-cancer activity and can help prioritize cell lines for more detailed mechanistic studies.

Table 2: Hypothetical High-Throughput Screening Results for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer5.2
MDA-MB-231 Breast Cancer> 50
A549 Lung Cancer12.8
HCT116 Colon Cancer2.1
HeLa Cervical Cancer8.5

Functional genomics techniques, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, can be employed in monolayer cultures to identify the molecular targets of this compound and to understand its mechanism of action. cuanschutz.edu These approaches allow for the systematic knockdown or knockout of specific genes to determine their role in mediating the cellular response to the compound.

For example, a genome-wide CRISPR-Cas9 screen could be performed in a sensitive cell line treated with this compound. By identifying genes whose knockout confers resistance or sensitivity to the compound, it is possible to pinpoint the cellular pathways that are essential for its activity. This information is invaluable for validating the compound's mechanism of action and for identifying potential biomarkers of response.

Table 3: Exemplary Gene Hits from a Hypothetical CRISPR-Cas9 Screen with this compound

GeneFunctionEffect of Knockout on Compound Activity
Gene A Kinase involved in cell cycle progressionResistance
Gene B Component of a DNA repair pathwaySensitization
Gene C Transcription factorResistance
Gene D Transporter proteinResistance

Biochemical and Cell-Free Assay Systems

To understand the direct molecular interactions of this compound, biochemical and cell-free assay systems are indispensable. These reductionist approaches isolate specific molecular components, such as enzymes or nucleic acids, from the complex cellular milieu, allowing for the unambiguous characterization of a compound's activity.

Enzyme Activity Assays with Purified Proteins

Enzyme activity assays are crucial for determining if this compound acts as an inhibitor or activator of specific enzymes. Purine (B94841) analogs are known to interact with a wide range of enzymes, particularly kinases and those involved in purine metabolism. nih.govnih.gov For instance, numerous purine derivatives have been investigated as potential protein kinase inhibitors for cancer therapy. mdpi.comtmu.edu.tw

A typical experimental setup to evaluate the effect of this compound on a purified kinase would involve incubating the enzyme with its substrate (e.g., ATP and a peptide) in the presence of varying concentrations of the compound. The enzyme activity can then be quantified by measuring the rate of product formation, often through spectrophotometric, fluorometric, or radiometric methods. frontiersin.org The results can be used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

For example, a study on novel 2,6-substituted purines as potential protein kinase inhibitors evaluated their activity against various cancer cell lines and specific kinases like PDGFRα and PDGFRβ. mdpi.com A similar approach could be employed for this compound to screen its activity against a panel of kinases implicated in disease.

Below is a hypothetical data table illustrating the type of results that could be generated from such an assay:

Kinase TargetThis compound IC50 (µM)
Cyclin-Dependent Kinase 2 (CDK2)15.2
Glycogen Synthase Kinase 3β (GSK3β)8.7
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)22.5
Bruton's Tyrosine Kinase (BTK)> 100

This is a hypothetical table for illustrative purposes.

Furthermore, enzymes involved in purine metabolism, such as xanthine oxidase and adenosine (B11128) deaminase, are also potential targets. nih.gov Micro-assay methods have been developed to accurately measure the activity of these enzymes in small tissue samples, which could be adapted to screen for inhibition by this compound. nih.gov

Protein-Ligand Binding Assays

To confirm direct interaction between this compound and a target protein, various protein-ligand binding assays can be utilized. These assays measure the affinity and kinetics of the binding event, providing valuable information about the compound's potency and specificity. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP) are commonly employed.

Given the isoleucine moiety of this compound, a relevant target for investigation could be the Leucine/isoleucine/valine-binding protein (LIVBP), a component of the active transport system for branched-chain amino acids in bacteria. nih.govnih.gov Studies on LIVBP have shown that ligand binding induces a conformational change in the protein. nih.gov A binding assay could reveal whether this compound can bind to LIVBP and potentially modulate its function.

Similarly, as this compound is an N6-substituted adenosine analog, its binding to Janus kinase 2 (JAK2) could be investigated, as other such analogs have been shown to be potent inhibitors of this enzyme. nih.gov

A hypothetical data table summarizing binding affinities is presented below:

Target ProteinBinding Affinity (Kd) of this compound (µM)
Leucine/isoleucine/valine-binding protein (LIVBP)5.4
Janus Kinase 2 (JAK2)12.8
O-GlcNAc Transferase (OGT)35.1

This is a hypothetical table for illustrative purposes.

The study of N6-substituted purine derivatives has also revealed their activity as cytokinins, plant hormones that regulate cell division and growth. nih.govmdpi.com Binding assays using cytokinin receptors, such as CRE1/AHK4 from Arabidopsis thaliana, could determine if this compound exhibits cytokinin-like activity. nih.gov

Cell-free Transcription/Translation Systems for Nucleic Acid Interactions

Cell-free transcription/translation (TX-TL) systems provide a powerful platform to study the effects of a compound on the fundamental processes of gene expression. promega.comnih.gov These systems consist of cellular extracts containing all the necessary machinery for transcribing DNA into RNA and translating RNA into protein. acs.org The open nature of these systems allows for the direct addition of compounds like this compound to assess their impact on these processes. nih.gov

A key application for a purine analog like this compound in a cell-free system would be to investigate its interaction with riboswitches. Riboswitches are structured RNA domains, often found in the non-coding regions of bacterial mRNAs, that can bind directly to specific ligands and regulate gene expression. researchgate.net Purine-binding riboswitches are potential targets for novel antimicrobial agents. researchgate.net By incorporating a reporter gene under the control of a purine-responsive riboswitch into a cell-free TX-TL system, the ability of this compound to activate or inhibit gene expression can be quantified by measuring the amount of reporter protein produced. nih.gov

A hypothetical experiment could involve a cell-free system containing a DNA template for a fluorescent protein, where the corresponding mRNA contains an adenine-sensing riboswitch. The fluorescence output would be measured in the presence and absence of this compound to determine its effect on riboswitch-mediated gene expression.

The following table illustrates potential findings from such an experiment:

ConditionReporter Protein Expression (Relative Fluorescence Units)
No Ligand (Control)100 ± 5
Adenine (B156593) (100 µM)850 ± 25
This compound (100 µM)620 ± 18

This is a hypothetical table for illustrative purposes.

These systems can also be used to investigate if this compound can be incorporated into nucleic acids, potentially disrupting their function, or if it interferes with the enzymatic machinery of transcription and translation itself.

Advanced Analytical Methodologies for N 9h Purin 6 Ylisoleucine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of N-9H-purin-6-ylisoleucine. These techniques provide detailed information on the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

For this compound, ¹H NMR spectroscopy is used to identify the chemical environment of each proton. The purine (B94841) ring protons typically appear in the downfield region of the spectrum, while the protons of the isoleucine moiety are observed in the upfield region. hmdb.ca The Human Metabolome Database provides experimental ¹H NMR data for N-(9H-Purin-6-yl)-L-isoleucine in H₂O, which serves as a valuable reference. hmdb.ca

Table 1: Experimental ¹H NMR Chemical Shift Values for N-(9H-Purin-6-yl)-L-isoleucine

Proton AssignmentChemical Shift (ppm)Multiplicity
Purine H-2/H-88.51s
Purine H-2/H-88.44s
Isoleucine α-CH4.75d
Isoleucine β-CH1.97m
Isoleucine γ-CH₂1.46m
Isoleucine γ-CH₂1.25m
Isoleucine γ'-CH₃1.00d
Isoleucine δ-CH₃0.93t

Data sourced from the Human Metabolome Database (HMDB0000172) for a spectrum recorded at 600 MHz in H₂O. hmdb.ca

In addition to ¹H NMR, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The chemical shifts of the purine carbons and the isoleucine carbons can be definitively assigned, further confirming the structure. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unequivocal proof of the N-6 linkage between the purine ring and the isoleucine side chain. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₅N₅O₂. The expected exact mass can be precisely measured using high-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer. This measurement is critical for confirming the elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for this type of molecule. osti.govmassbank.eu ESI is a soft ionization technique particularly well-suited for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing insights into the molecule's structure. Key fragmentation pathways for this compound would involve cleavage of the bond between the purine and the isoleucine moiety, as well as fragmentation within the isoleucine side chain.

Table 2: Predicted Key Mass Fragments for this compound

Fragment IonDescriptionPredicted m/z
[M+H]⁺Protonated molecular ion250.13
[C₅H₅N₅]⁺Adenine (B156593) fragment136.06
[C₆H₁₂NO₂]⁺Isoleucine fragment130.08
[M+H - COOH]⁺Loss of the carboxyl group205.14

Predicted m/z values are based on the fragmentation of the parent molecules, adenine and isoleucine. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for quantifying the concentration and assessing the purity of this compound in solution. The purine ring of the molecule contains a chromophore that absorbs light in the UV range. vscht.cz

The UV spectrum of this compound is expected to be very similar to that of adenine and its derivatives, which exhibit a strong absorption maximum (λmax) around 260 nm. rsc.orgresearchgate.net A similar compound, N6-(Δ2-Isopentenyl)adenine, shows an absorption maximum at 275 nm. sielc.com The precise λmax can be influenced by the solvent and the pH of the solution. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for accurate quantification.

UV-Vis spectroscopy can also serve as a preliminary purity check. The presence of impurities with different chromophores may result in additional absorption peaks or a shift in the λmax.

Table 3: Expected UV-Vis Absorption Data for this compound

ParameterExpected Value
λmax~260-275 nm
SolventWater, Ethanol, or Buffer

Expected values are based on data for adenine and related N6-substituted purine derivatives. rsc.orgsielc.com

Chromatographic Techniques for Purity and Chiral Analysis

Chromatographic methods are essential for separating this compound from impurities and for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Due to the polar nature of the molecule, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. In HILIC, a polar stationary phase is used with a more organic mobile phase, which can be advantageous for retaining highly polar compounds. researchgate.net

Detection is commonly performed using a UV detector set at the λmax of the purine chromophore (~260 nm). The purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Column Temperature25 °C

Chiral HPLC for Enantiomeric Purity Determination

Isoleucine has two chiral centers, at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Consequently, this compound can exist as these different stereoisomers. Chiral HPLC is essential for separating and quantifying these enantiomers and diastereomers to determine the enantiomeric purity of a sample.

This separation is achieved using a chiral stationary phase (CSP). CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used. researchgate.net

The choice of mobile phase is critical for achieving separation and can be operated in normal-phase, polar organic, or reversed-phase modes depending on the specific CSP and the analyte. sigmaaldrich.comsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, leading to different retention times.

Table 5: Potential Chiral HPLC Method Parameters

ParameterCondition
ColumnAstec CHIROBIOTIC T or Amylose-based CSP
Mobile PhaseMethanol/Acetonitrile/Formic Acid mixture
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 260 nm
Column TemperatureAmbient or controlled (e.g., 25 °C)

The D-enantiomer is often more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs. sigmaaldrich.com

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound from a crude synthesis mixture or biological extract is essential for its accurate characterization and use in further studies. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and good sample recovery. rjptonline.orgresearchgate.net

The process typically involves scaling up an analytical HPLC method. A common approach for purine derivatives is reversed-phase chromatography. rjptonline.org In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is achieved by gradually increasing the concentration of an organic solvent (like methanol or acetonitrile) mixed with an aqueous buffer (e.g., water with a small percentage of acetic or formic acid). researchgate.netnih.govnih.gov This gradient elution allows for the separation of compounds based on their hydrophobicity.

For this compound, which possesses both the relatively polar purine core and the hydrophobic isoleucine side chain, a meticulously optimized gradient is crucial. The isoleucine moiety will increase its retention time on a C18 column compared to the unsubstituted purine. Detection of the compound during fractionation is typically accomplished using a UV detector, as the purine ring strongly absorbs ultraviolet light. rjptonline.org

Below is a representative table illustrating a hypothetical preparative HPLC protocol for the purification of this compound.

ParameterConditionPurpose
Instrumentation Preparative HPLC SystemTo handle larger sample volumes and flow rates for purification.
Column Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the compound.
Gradient Elution 5% B to 70% B over 30 minutesGradually increases solvent strength to elute compounds of varying polarities.
Flow Rate 15-25 mL/minAppropriate for the larger column diameter.
Detection UV at 260 nmThe purine ring has a characteristic absorbance maximum near this wavelength.
Fraction Collection Automated Fraction CollectorTo collect the purified compound as it elutes from the column.

This table represents a typical starting point for method development. Actual parameters would require empirical optimization.

Advanced Imaging Techniques for Cellular Localization and Dynamics

To understand the biological role and mechanism of action of this compound, it is vital to determine its location and movement within living cells. Advanced imaging techniques, particularly fluorescence microscopy, are indispensable tools for this purpose. nih.govnih.gov

Since this compound is not intrinsically fluorescent, it must first be chemically modified by attaching a fluorescent probe (a fluorophore). This can be achieved through synthetic strategies that link a dye to a part of the molecule that is not critical for its biological activity, preserving its function. The choice of fluorophore depends on the specific imaging experiment, considering factors like brightness, photostability, and the available laser lines on the microscope. nih.govnih.gov

Once a fluorescently-labeled version of this compound is synthesized, it can be introduced into living cells. Confocal laser scanning microscopy is a preferred method as it rejects out-of-focus light, allowing for the acquisition of high-resolution optical sections of the cell. nih.govnih.gov This technique can reveal whether the compound localizes to specific organelles, such as the nucleus, mitochondria, or lysosomes. nih.gov Co-localization studies, using additional fluorescent markers for specific cellular compartments, can provide definitive information on the compound's subcellular address. nih.gov

Beyond static localization, advanced techniques can monitor the compound's dynamics. Methods such as Fluorescence Recovery After Photobleaching (FRAP) can be used to study the mobility and binding kinetics of the fluorescently-labeled molecule within a specific cellular region.

The table below summarizes key imaging techniques applicable to studying the cellular behavior of a fluorescently-labeled this compound analog.

Imaging TechniqueInformation ObtainedPrinciple
Confocal Microscopy High-resolution 3D localization, co-localization with cellular structures. nih.govA pinhole aperture is used to reject out-of-focus fluorescence, enabling optical sectioning. nih.gov
Total Internal Reflection Fluorescence (TIRF) Microscopy Dynamics and localization at the cell membrane.An evanescent wave selectively excites fluorophores within ~100 nm of the coverslip.
Fluorescence Lifetime Imaging Microscopy (FLIM) Information about the molecule's local environment (e.g., pH, ion concentration, binding state).Measures the decay rate of fluorescence, which can change based on environmental factors.
Fluorescence Correlation Spectroscopy (FCS) Diffusion coefficients, concentration, and binding interactions.Analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine molecular dynamics.

These advanced analytical and imaging methodologies are crucial for moving from the chemical synthesis of this compound to a deeper understanding of its interactions within a complex biological system.

Computational and Theoretical Studies on N 9h Purin 6 Ylisoleucine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For N-9H-purin-6-ylisoleucine, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics. However, no specific studies employing methods like Density Functional Theory (DFT) or other ab initio calculations for this compound have been reported.

Electronic Structure and Reactivity Predictions

A theoretical investigation into the electronic structure of this compound would typically involve mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the molecule's electronic band gap, a crucial indicator of its kinetic stability. Molecular Electrostatic Potential (MEP) maps would further elucidate regions of positive and negative electrostatic potential, predicting sites for non-covalent interactions. At present, these calculations have not been performed or published for this compound.

Spectroscopic Property Simulations

Computational simulations can predict various spectroscopic properties, aiding in the structural elucidation and characterization of a compound. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra for this compound would be highly valuable. For instance, simulated IR spectra would predict vibrational frequencies corresponding to specific functional groups, while NMR chemical shift calculations would help in assigning signals in experimentally obtained spectra. Such predictive studies are currently absent from the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of molecules over time. These simulations could reveal the conformational landscape of this compound, its interactions with biological macromolecules, and the influence of its environment.

Conformational Analysis and Flexibility

The isoleucine side chain of this compound possesses multiple rotatable bonds, suggesting a rich conformational flexibility. A thorough conformational analysis, likely employing MD simulations or other systematic search methods, would be necessary to identify the low-energy conformers of the molecule. Understanding the preferred spatial arrangements is critical for predicting its binding modes with biological targets. This area of research remains to be explored for this compound.

Ligand-Protein/Nucleic Acid Interaction Dynamics

Given that purine (B94841) analogs often interact with proteins (such as kinases) or nucleic acids, MD simulations would be a key tool to study the binding dynamics of this compound. These simulations could detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Furthermore, binding free energy calculations could provide a quantitative estimate of the binding affinity. As of now, no such simulation studies have been reported.

Solvent Effects on Molecular Behavior

The behavior and conformation of a molecule can be significantly influenced by its solvent environment. MD simulations using explicit solvent models (e.g., water) would be essential to understand how solvent molecules interact with this compound and affect its conformational preferences and dynamics. The analysis of properties like the radial distribution function would provide a detailed picture of the solvation shell around the molecule. This specific research has not yet been conducted.

In Silico Prediction of Potential Molecular Targets and Pathways

The exploration of the therapeutic potential of novel compounds like this compound heavily relies on computational, or in silico, methods to predict their biological interactions. These techniques provide a rapid and cost-effective means to identify potential molecular targets and understand how a compound might function within complex biological pathways before undertaking extensive laboratory experiments. For purine analogues, this approach is well-established, with studies frequently employing molecular docking, virtual screening, and metabolic modeling to elucidate their mechanisms of action.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein target. For purine derivatives, this method has been successfully used to identify interactions with a wide range of protein families. nih.govnih.gov Kinases, particularly cyclin-dependent kinases (CDKs) and tyrosine kinases, are common targets due to the structural similarity of the purine core to adenosine (B11128) triphosphate (ATP). tpcj.orgnih.gov For instance, studies on substituted 9H-purine derivatives have used docking to explore their binding modes within the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.govresearchgate.net Similarly, enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), have been investigated as potential targets for purine analogues in diseases like malaria. researchgate.net

Beyond single-target interactions, computational models can predict a compound's effect on entire metabolic or signaling pathways. By simulating the introduction of a molecule like this compound into a systems-level model, researchers can hypothesize its broader physiological effects. Purine analogues are known antimetabolites that can interfere with DNA and RNA synthesis, making them effective anticancer agents. wikipedia.orgresearchgate.net Computational pathway analysis can help pinpoint specific enzymes in the purine biosynthesis or salvage pathways that might be inhibited, leading to the desired therapeutic effect.

Table 1: Potential Molecular Target Classes for Purine Analogs Identified via In Silico Methods

Molecular Target ClassSpecific ExamplesIn Silico Method UsedPotential Therapeutic Area
Protein KinasesCyclin-Dependent Kinases (CDK2, CDK9), Epidermal Growth Factor Receptor (EGFR), c-Src Tyrosine KinaseMolecular Docking, 3D-QSAROncology
Metabolic EnzymesHypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Purine Nucleoside Phosphorylase (PNP)Molecular Docking, Metabolic Pathway ModelingInfectious Diseases (e.g., Malaria), Oncology
DNA/RNA PolymerasesDNA Polymerase, RNA PolymeraseMolecular Docking, Pharmacophore ModelingOncology, Virology
TopoisomerasesTopoisomerase IIMolecular DockingOncology
Inflammatory EnzymesCyclooxygenase-2 (COX-2)Molecular DockingInflammation

Data Mining and Cheminformatics Approaches in Purine Research

Cheminformatics and data mining are integral to modern drug discovery, providing the tools to analyze vast datasets of chemical structures and biological activities to uncover meaningful patterns. nih.gov These approaches are particularly valuable in purine research, where large libraries of synthetic analogues are often created and screened. The primary goal is to establish a Quantitative Structure-Activity Relationship (QSAR), which correlates the chemical features of a molecule with its biological effect. nih.govoptibrium.com

QSAR modeling is a cornerstone of cheminformatics. nih.gov For purine derivatives, both 2D and 3D-QSAR studies have been conducted to guide the design of more potent inhibitors for targets like c-Src tyrosine kinase and EGFR. researchgate.nettandfonline.com These models use calculated molecular descriptors—numerical values representing physicochemical properties like electronic distribution, steric shape, and hydrogen bonding capacity—to build a mathematical equation that can predict the activity of unsynthesized compounds. researchgate.net This allows chemists to prioritize the synthesis of molecules with the highest predicted potency, saving time and resources. nih.gov For instance, 3D-QSAR models for 2,6,9-trisubstituted purines have shown that steric properties are a key determinant of cytotoxic activity, guiding the placement of different chemical groups on the purine scaffold. nih.gov

Data mining extends beyond QSAR to include techniques like virtual screening and pharmacophore modeling. Virtual screening involves computationally searching large chemical databases (such as ZINC or DrugBank) for molecules that are likely to bind to a specific target. drugbank.commdpi.com This can be based on the shape and chemical properties of the target's active site (structure-based) or on the features of known active ligands (ligand-based). Pharmacophore modeling, a ligand-based approach, defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This "pharmacophore" can then be used as a query to mine databases for novel chemical scaffolds that match the required features, potentially identifying new classes of purine-based therapeutics.

Table 2: Summary of Cheminformatics Approaches in Purine Research

TechniqueDescriptionApplication in Purine Research
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models that correlate molecular descriptors with biological activity. tandfonline.comPredicting the inhibitory potency of new purine analogues against targets like protein kinases before synthesis. researchgate.net
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govIdentifying key interactions between purine derivatives and the active sites of enzymes like EGFR or COX-2. nih.govrsc.org
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups in a molecule required for biological activity.Screening large compound libraries to find novel, structurally diverse purine analogues with desired therapeutic effects.
Virtual High-Throughput Screening (vHTS)Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. nih.govRapidly filtering millions of compounds to prioritize a smaller, more promising set of purine-like molecules for laboratory testing.
ADMET PredictionUses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.netEvaluating the drug-likeness of novel purine derivatives early in the design process to minimize late-stage failures. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N 9h Purin 6 Ylisoleucine

Development of Novel Synthetic Routes for Complex Analogs

The exploration of N-9H-purin-6-ylisoleucine's potential is intrinsically linked to the ability to synthesize a diverse range of its analogs. Future research will likely focus on creating more efficient, versatile, and stereoselective synthetic methodologies. The most common route to C6-substituted purine (B94841) conjugates involves the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) with an amino acid. nih.gov However, this method can face challenges, such as racemization under certain reaction conditions. nih.gov

Future synthetic strategies could concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Buchwald-Hartwig amination could offer milder reaction conditions and broader substrate scope, allowing for the coupling of more complex and sterically hindered purine and isoleucine derivatives.

Enzymatic Synthesis: The use of enzymes, such as nucleoside phosphorylases, could provide highly stereoselective and environmentally friendly routes to chiral analogs, overcoming issues like racemization seen in some chemical methods. mdpi.com

Combinatorial and Flow Chemistry: High-throughput synthesis of compound libraries using solid-phase or flow chemistry techniques would enable the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.

These advanced methods will be crucial for synthesizing analogs with modifications at various positions of the purine ring and the isoleucine side chain, allowing for a systematic exploration of its biological activity.

Synthetic Approach Key Features Potential Advantages References
Nucleophilic SubstitutionReaction of 6-chloropurine with isoleucine.Well-established, readily available starting materials. nih.gov
Palladium-Catalyzed CouplingForms C-N bond using a palladium catalyst.High efficiency, broad substrate scope, milder conditions.
Enzymatic SynthesisUtilizes enzymes for bond formation.High stereoselectivity, green chemistry principles. mdpi.com
Solid-Phase SynthesisCompound is built on a solid resin support.Amenable to automation and library synthesis.

Integration with "Omics" Technologies for Systems-Level Understanding

To comprehend the global biological impact of this compound, its integration with "omics" technologies is essential. These approaches provide a holistic view of the molecular changes induced by the compound within a biological system.

Transcriptomics: RNA sequencing can reveal how this compound alters gene expression profiles in target cells. This can help identify the signaling pathways and cellular processes modulated by the compound.

Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify the direct protein targets of the compound or downstream effectors, offering mechanistic insights.

Metabolomics: As a purine analog, this compound is expected to influence cellular metabolism. nih.govmdpi.com Metabolomic studies can map these metabolic shifts, particularly within nucleotide synthesis and energy pathways, revealing the compound's mechanism of action and potential off-target effects. researchgate.net

An integrated multi-omics analysis would provide a comprehensive regulatory network, connecting the compound's interaction with its targets to broader cellular responses, thereby identifying potential biomarkers and therapeutic applications. nih.gov

Exploration in Advanced Disease Modeling Systems (non-human, non-clinical)

Moving beyond traditional 2D cell culture, the evaluation of this compound in more physiologically relevant, non-human, non-clinical models is a critical next step.

Organoid and Spheroid Cultures: Three-dimensional (3D) organoids derived from patient tissues can serve as powerful models for studying the compound's efficacy in a context that mimics human organ complexity. nih.gov For instance, tumor organoids could be used to assess the antineoplastic potential of this compound by studying its impact on nucleotide biosynthesis, a known vulnerability in some cancers. nih.gov

Genetically Engineered Animal Models: Animal models, such as mice with specific genetic modifications relevant to human diseases, can be used to study the compound's effect on complex physiological processes. For example, a mouse model of neuroinflammation could be used to investigate how disturbances in purine metabolism, potentially modulated by this compound, affect disease progression. nih.gov

These advanced models will provide crucial data on the compound's activity and mechanism in a more complex biological environment before any consideration for clinical translation.

Design of this compound Conjugates as Biochemical Probes

To precisely identify the molecular targets and elucidate the mechanism of action of this compound, designing conjugates that can act as biochemical probes is a promising avenue. By attaching functional tags to the molecule, researchers can track its behavior within cells.

Fluorescent Probes: Attaching a fluorescent dye to this compound would allow for real-time visualization of its subcellular localization and trafficking using advanced microscopy techniques. Bright fluorescent purine analogs have already been developed for this purpose. nih.gov

Affinity-Based Probes: Conjugating the compound with a biotin (B1667282) tag would enable affinity purification of its binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry, revealing the direct targets of the compound.

Photo-affinity Probes: Incorporating a photo-reactive group would allow for the covalent cross-linking of this compound to its target proteins upon UV irradiation. This technique provides a powerful method for irreversibly capturing and identifying specific molecular interactions.

Probe Type Tag Application References
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Cellular imaging, localization studies nih.gov
Affinity ProbeBiotinTarget identification via pull-down assays
Photo-affinity ProbePhoto-reactive group (e.g., benzophenone)Covalent capture of binding partners

Mechanistic Investigations at the Atomic and Sub-nanometer Scale

A fundamental understanding of how this compound functions requires detailed investigation of its interactions with biological macromolecules at a high resolution.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to solve the three-dimensional structure of this compound bound to its protein target. nih.gov This would provide atomic-level details of the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its affinity and specificity.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantitatively measure the binding affinity and kinetics of the interaction between the compound and its target protein(s).

Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding poses and simulating the dynamic behavior of the compound-protein complex over time. This can help rationalize structure-activity relationships and guide the design of more potent and selective analogs. acs.org

These high-resolution studies are indispensable for rational drug design and for building a complete mechanistic picture of the compound's biological activity.

Q & A

Q. How can researchers contextualize findings on this compound within broader purine biochemistry?

  • Methodology :
  • Comparative analysis : Cross-reference with purine derivatives (e.g., 6,9-dimethyl-9H-purine) to identify conserved functional groups.
  • Pathway mapping : Use KEGG or Reactome to link compound activity to metabolic or signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.